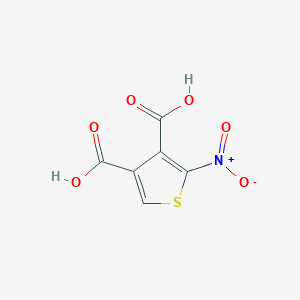
Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate is a chemical compound . It’s a derivative of thiophene, a sulfur-containing heterocycle that’s structurally similar to benzene .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Attached to this ring are various functional groups, including an isopropyl group, an amino group, an anilinocarbonyl group, and a carboxylate group .Chemical Reactions Analysis
While specific chemical reactions involving this compound aren’t available, thiophene derivatives are known to participate in various types of reactions . For example, they can undergo catalytic protodeboronation, a process that involves the removal of a boron group .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Research into the chemical synthesis and structural analysis of compounds related to Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate has led to the development of various heteronuclear complexes and organic compounds with potential applications in various fields, including material science, catalysis, and pharmaceuticals. For instance, the synthesis and characterization of tricarbonyl rhenium(I) heteronuclear complexes, leveraging multidentate bridging ligands, have been explored to understand their absorption, emission, and magnetic properties, hinting at potential applications in materials science and catalysis (Peng et al., 2010). Additionally, the study of methyl esters of N-heteroamino-methylenemalonic acids, produced through reactions involving similar thiophene derivatives, contributes to the broader understanding of exotic amino acid synthesis, potentially impacting the pharmaceutical industry (Zicāne et al., 2000).
Catalytic and Electrochemical Applications
The exploration of molecular rhenium catalysts decorated with second-sphere hydrogen-bond donors for enhanced electrochemical CO2 reduction demonstrates the potential of thiophene derivatives in catalysis and environmental applications. This research provides insights into the relationship between catalyst structure and activity, suggesting avenues for the development of more efficient catalysts for CO2 conversion to CO with high Faradaic efficiencies (Talukdar et al., 2020).
Organic Synthesis and Functionalization
In organic synthesis, the Gewald reaction has been utilized to obtain 2-aminothiophene-3-carboxylates with various aryl groups, showcasing the versatility of thiophene derivatives in synthesizing compounds with potential pharmaceutical applications (Tormyshev et al., 2006). Furthermore, functionalization of thiophene derivatives for potential dye and copper removal applications highlights the adaptability of these compounds in environmental remediation processes (Chen et al., 2016).
Advanced Materials and Environmental Sustainability
The research into the assembly of fully substituted 2,5-dihydrothiophenes via novel sequential multicomponent reactions opens new pathways for synthesizing complex organic frameworks, which could find applications in advanced materials development (Mari et al., 2018). Additionally, the sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles in water promotes environmentally friendly chemical processes, underscoring the role of thiophene derivatives in green chemistry (Zhang et al., 2011).
Eigenschaften
IUPAC Name |
propan-2-yl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-9(2)21-16(20)12-10(3)13(22-14(12)17)15(19)18-11-7-5-4-6-8-11/h4-9H,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYYJDAQOZISTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile](/img/structure/B2946193.png)
![N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2946194.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2946196.png)
![3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2946198.png)
![{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone](/img/structure/B2946199.png)
![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2946200.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone](/img/structure/B2946202.png)

![3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2946204.png)


![N-{4-[(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B2946209.png)

